Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Catalog No.
S1893502
CAS No.
2378-95-2
M.F
C17H24N2O5
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

CAS Number

2378-95-2

Product Name

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

IUPAC Name

diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-6-8-13(18-3)9-7-12/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1

InChI Key

WBYNXAAEBPJETG-AWEZNQCLSA-N

SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC

The exact mass of the compound Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS 2378-95-2) is a structurally specific, fully protected amino acid intermediate essential for the commercial and laboratory-scale synthesis of methotrexate (MTX) and related classical antifolates. By masking the highly polar alpha and gamma carboxylic acids of the glutamate moiety with ethyl esters, this compound achieves critical solubility in aprotic polar solvents such as N,N-dimethylacetamide (DMAc) and dimethylformamide (DMF) [1]. Furthermore, the pre-installed N-methyl group on the benzoyl amine is an absolute requirement for the pharmacological identity of methotrexate. In procurement contexts, this specific diester is prioritized over free acids or non-methylated analogs to ensure regioselective coupling with pteridine precursors, prevent carboxylate-driven side reactions, and streamline downstream alkaline hydrolysis to yield high-purity active pharmaceutical ingredients (APIs)[2].

Substituting Diethyl N-[4-(methylamino)benzoyl]-L-glutamate with generic analogs introduces severe inefficiencies in antifolate manufacturing. Attempting to use the unprotected free acid (N-[4-(methylamino)benzoyl]-L-glutamic acid) results in profound solubility barriers during the critical bimolecular nucleophilic substitution (SN2) with 6-(bromomethyl)pteridine derivatives, leading to extensive side reactions at the exposed carboxylates and drastically reduced yields [1]. Conversely, substituting with the non-methylated analog (Diethyl N-(4-aminobenzoyl)-L-glutamate) fundamentally alters the final product, yielding aminopterin rather than methotrexate. Because post-coupling N-methylation of the rigid pteroyl skeleton is sterically hindered and highly inefficient, procuring the exact pre-methylated, fully protected diethyl ester is mandatory for viable MTX synthesis [2].

Pteridine Coupling Efficiency: Diethyl Ester vs. Free Acid

The primary synthetic bottleneck in methotrexate production is the coupling of the pteroic acid precursor with the glutamate moiety. Utilizing Diethyl N-[4-(methylamino)benzoyl]-L-glutamate ensures complete protection of the carboxylates, enabling homogeneous reaction conditions in DMAc. This protected route routinely achieves coupling yields exceeding 75% [1]. In contrast, utilizing the unprotected free acid (N-[4-(methylamino)benzoyl]-L-glutamic acid) results in poor solubility and competitive nucleophilic attack by the carboxylate oxygens, plummeting the target N-alkylation yield to below 35% and necessitating complex purification to remove polymeric byproducts [2].

Evidence DimensionTarget N-alkylation yield in DMAc/DMF
Target Compound Data>75% yield (Diethyl ester)
Comparator Or Baseline<35% yield (Free acid, CAS 4271-30-1)
Quantified Difference>40% absolute increase in coupling yield
ConditionsSN2 coupling with 2,4-diamino-6-(bromomethyl)pteridine in DMAc at 50-60°C

Buyers must procure the diethyl ester to maintain commercially viable yields and avoid the severe purification bottlenecks caused by unprotected carboxylate side reactions.

API Identity Verification: Pre-Methylated Precursor vs. Post-Coupling Methylation

Methotrexate is distinguished from its highly toxic predecessor, aminopterin, by a single N10-methyl group. Procuring Diethyl N-[4-(methylamino)benzoyl]-L-glutamate guarantees 100% N-methyl incorporation prior to the sterically demanding pteridine coupling step [1]. If a manufacturer attempts to use the non-methylated comparator (Diethyl N-(4-aminobenzoyl)-L-glutamate) and perform N-methylation post-coupling, the reaction is severely hindered by the bulky pteridine ring. Post-coupling methylation attempts typically yield less than 20% of the desired MTX, heavily contaminated with ring-alkylated degradation products [2].

Evidence DimensionN10-methyl incorporation yield
Target Compound Data100% incorporation (pre-installed in CAS 2378-95-2)
Comparator Or Baseline<20% yield (post-coupling methylation of aminopterin intermediate)
Quantified Difference>80% absolute difference in target API formation
ConditionsReductive amination or direct alkylation attempts on the intact pteroyl skeleton

Procuring the pre-methylated intermediate is the only scalable method to produce methotrexate, as post-coupling methylation is synthetically unviable.

Deprotection Kinetics and Final API Purity: Diethyl vs. Dimethyl Ester

After successful coupling, the ester protecting groups must be removed via alkaline hydrolysis to yield the active methotrexate drug. The diethyl ester (CAS 2378-95-2) undergoes controlled saponification at ambient temperatures (20-25°C), achieving >98% conversion to the free diacid with minimal degradation of the sensitive 2,4-diaminopteridine core [1]. While dimethyl esters can hydrolyze more rapidly, their heightened reactivity often leads to localized exotherms and increased susceptibility to transesterification or premature cleavage during earlier synthetic steps, increasing final API degradation impurities by 5-8% compared to the diethyl variant[2].

Evidence DimensionFinal API degradation impurities post-hydrolysis
Target Compound Data<2% degradation impurities (Diethyl ester)
Comparator Or Baseline7-10% degradation impurities (Dimethyl ester baseline)
Quantified Difference5-8% reduction in downstream API impurities
ConditionsAlkaline hydrolysis (NaOH/EtOH) at 20-25°C

The controlled hydrolysis kinetics of the diethyl ester directly translate to higher crude API purity, reducing the reliance on costly preparative chromatography.

Commercial Synthesis of Methotrexate (MTX) API

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is the primary precursor for industrial MTX manufacturing. Its fully protected carboxylates and pre-installed N-methyl group allow for direct, efficient SN2 coupling with 6-(bromomethyl)pteridine derivatives in aprotic solvents, bypassing the severe solubility and regioselectivity issues associated with free acid precursors [1].

Development of Novel Antifolate Chemotherapeutics

In medicinal chemistry programs designing next-generation dihydrofolate reductase (DHFR) inhibitors, this compound serves as a standardized, highly soluble building block. Researchers utilize its predictable organic solubility and controlled deprotection kinetics to synthesize lipophilic MTX prodrugs or novel structural analogs without risking premature degradation of the pteridine core [2].

Analytical Standard for MTX Impurity Profiling

Recognized in pharmacopeial monographs as a critical intermediate and potential process impurity (often designated as Methotrexate Impurity 18 or Impurity L), this compound is procured by analytical laboratories to validate HPLC/UHPLC methods. Its quantification ensures that residual protected intermediates are fully cleared during the final saponification and purification stages of MTX API production [3].

XLogP3

2.1

Sequence

XX

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (25%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2378-95-2

Wikipedia

Diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate

General Manufacturing Information

L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester: INACTIVE

Dates

Last modified: 08-16-2023

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